molecular formula C10H11BrO4 B1308169 Methyl 5-bromo-2,4-dimethoxybenzoate CAS No. 39503-51-0

Methyl 5-bromo-2,4-dimethoxybenzoate

Cat. No.: B1308169
CAS No.: 39503-51-0
M. Wt: 275.1 g/mol
InChI Key: VJROGSBBDLIEMZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are substituted with a bromine atom and methoxy groups, respectively. This compound is often used in organic synthesis and research due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Methyl 5-bromo-2,4-dimethoxybenzoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their function and downstream effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression . It may also impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, resulting in changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity . Additionally, it may interact with transcription factors and other proteins involved in gene expression, resulting in changes in the expression of specific genes. These interactions can lead to downstream effects on cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular processes and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is important for understanding its role in cellular processes and its overall impact on cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2,4-dimethoxybenzoate can be synthesized through the esterification of 5-bromo-2,4-dimethoxybenzoic acid. The reaction involves the use of methanol and concentrated sulfuric acid as a catalyst. The reaction is typically carried out at a temperature of 70°C for about 5 hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation Reactions: Products include 5-bromo-2,4-dimethoxybenzaldehyde or 5-bromo-2,4-dimethoxybenzoic acid.

    Reduction Reactions: Products include 5-bromo-2,4-dimethoxybenzyl alcohol.

Scientific Research Applications

Methyl 5-bromo-2,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Methyl 5-bromo-2,4-dimethoxybenzoate can be compared with other similar compounds such as:

  • Methyl 3-bromo-4,5-dimethoxybenzoate
  • Methyl 4-bromo-3,5-dimethoxybenzoate
  • Methyl 5-bromo-2-hydroxy-4-methoxybenzoate

Uniqueness

The unique combination of bromine and methoxy substituents in this compound imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

methyl 5-bromo-2,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJROGSBBDLIEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397461
Record name methyl 5-bromo-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-51-0
Record name methyl 5-bromo-2,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2,4-dimethoxybenzoic acid (10.0 g) and con sulfuric acid (2.4 g) were added to methanol (80 mL). After reaction at 70° C. for 5 hr, completion of the reaction was confirmed by HPLC. The reaction mixture was cooled and adjusted to pH 7 with 2 mol/L aqueous sodium hydroxide solution, and ethyl acetate (50 mL) was added. The organic solvent was evaporated from the mixture under reduced pressure. To the concentrated residue was added ethyl acetate (50 mL), and the mixture was concentrated again under reduced pressure. To the concentrated residue was added ethyl acetate (70 mL), and the mixture was stirred and partitioned. The obtained organic layer was washed successively with water (50 mL), 5% sodium hydrogencarbonate (50 mL) and water (50 mL). After washing, ethyl acetate was evaporated under reduced pressure to give methyl 5-bromo-2,4-dimethoxybenzoate (9.4 g) (90%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To solution of 5-bromo-2,4-dihydroxy-benzoic acid (5 g, 21.46 mmol) in dimethylformamide (30 mL) were added dimethyl sulfate (5.413 g, 42.92 mmol) and potassium carbonate (8.907 g, 64.38 mmol). The reaction mixture was heated at 80-90° C. for 12 h. Upon cooling to room temperature, the white solid was filtered off and the filtrate was concentrated in vacuo. The product was extracted with diethyl ether (2×100 mL). The organic layers were washed with water (1×10 mL), brine (1×10 mL) and dried over anhydrous sodium sulfate. The solid was filtered off and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 20-30% ethyl acetate in hexanes yielded methyl 5-bromo-2,4-dimethoxy-benzoate as a white solid (5.137 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.413 g
Type
reactant
Reaction Step One
Quantity
8.907 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A 0.65 g portion of methyl 5-amino-2,4-dimethoxybenzoate was dissolved in 10 ml of acetone and 1.5 ml of water, 1.80 ml of 48% hydrobromic acid was added, and then 0.23 g of sodium nitrite dissolved in 1 ml of water was added dropwise under ice-cooling, followed by a short period of stirring. Next, 0.51 g of cuprous bromide was added, and the mixture was warmed to room temperature. After completion of the reaction, insoluble matter was filtered, and the resulting residue was mixed with water, extracted with chloroform and then dried over anhydrous sodium sulfate. By evaporating the solvent under a reduced pressure, methyl 5-bromo-2,4-dimethoxybenzoate was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
0.51 g
Type
reactant
Reaction Step Three
Quantity
1.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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